The Primary Cyclooxygenase and Lipoxygenase Liquid Chromatography-Mass Spectrometry Mixture is a specialized biochemical product designed for analyzing eicosanoids, which are bioactive lipid mediators derived from polyunsaturated fatty acids, particularly arachidonic acid. This mixture contains selected metabolites produced through the cyclooxygenase and lipoxygenase enzymatic pathways, facilitating research in various biological and medical fields.
This compound is commercially available from suppliers such as Cayman Chemical and Bertin Technologies. These companies provide high-quality reference standards for mass spectrometry applications, ensuring that the mixtures are prepared under conditions that prevent degradation and oxidation of the sensitive lipid compounds .
The mixture is classified under biochemicals and is specifically categorized as a reference standard for mass spectrometry. It encompasses a variety of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which play critical roles in inflammation and other physiological processes .
The synthesis of the Primary Cyclooxygenase and Lipoxygenase Mixture involves extracting and purifying eicosanoids from biological samples or synthesizing them chemically. The key steps include:
The mixture is prepared in an inert environment to prevent oxidation. It is typically supplied in amber ampules purged with argon gas, which helps maintain the stability of the eicosanoid compounds .
Eicosanoids have diverse structures based on their functional groups and the number of double bonds in their carbon chains. For instance:
Each eicosanoid has unique molecular weights and structural formulas. For example:
These structures are crucial for understanding their biological functions and mechanisms of action .
The primary reactions involved in the formation of eicosanoids include:
These reactions are often catalyzed by specific enzymes that exhibit selectivity towards different substrates, leading to the production of various regioisomers and stereoisomers of eicosanoids .
Eicosanoids exert their effects primarily through binding to specific G protein-coupled receptors on target cells. This interaction initiates a cascade of intracellular signaling pathways that regulate numerous physiological processes, including:
Research indicates that different eicosanoids can have opposing effects; for example, while some prostaglandins promote inflammation, others may have anti-inflammatory properties .
Relevant analyses often include determining the purity via high-performance liquid chromatography (HPLC) and assessing stability through freeze-thaw cycles .
The Primary Cyclooxygenase and Lipoxygenase Mixture is extensively used in research settings for:
This mixture serves as a critical tool for researchers studying lipid mediators' roles in health and disease, providing insights into potential therapeutic targets .
Arachidonic acid (AA; 20:4, ω-6) is an omega-6 polyunsaturated fatty acid esterified in phospholipid membranes of mammalian cells. Its release is catalyzed by phospholipase A₂ (PLA₂), which hydrolyzes the sn-2 acyl bond of membrane phospholipids. Free AA serves as the universal substrate for three major enzymatic pathways:
The metabolic fate of AA depends on cell-specific enzyme expression, stimulus type, and redox conditions. For example, activated platelets predominantly express COX-1 and 12-LOX, generating TXA₂ and 12-HETE, while leukocytes utilize 5-LOX to produce pro-inflammatory LTB₄. The Primary COX and LOX LC-MS Mixture includes AA-derived metabolites from the first two pathways, serving as reference standards for liquid chromatography-mass spectrometry (LC-MS/MS) based analyses [1] [8] [9].
The COX pathway begins with the bis-oxygenation of AA to the unstable endoperoxide PGG₂, followed by peroxidase reduction to PGH₂. This reaction is catalyzed by either COX-1 (constitutively expressed) or COX-2 (inducible under inflammation). PGH₂ is then metabolized by tissue-specific synthases into five primary prostanoids:
Key Enzymes and Products:
Table 1: Major COX-Derived Metabolites and Their Biological Roles
Metabolite | Synthetic Enzyme | Primary Physiological Roles |
---|---|---|
PGE₂ | PGES | Vasodilation, pain sensitization, fever |
PGD₂ | PGDS | Bronchoconstriction, neutrophil chemotaxis |
PGF₂α | PGFS | Smooth muscle contraction, luteolysis |
PGI₂ | PGIS | Inhibition of platelet aggregation, vasodilation |
TXA₂ | TXAS | Platelet aggregation, vasoconstriction |
The Primary COX and LOX LC-MS Mixture includes these prostanoids alongside TXB₂ (stable TXA₂ metabolite) and 6-keto-PGF₁α (stable PGI₂ metabolite), enabling comprehensive profiling of COX pathway activity. Dysregulation of this pathway is implicated in arthritis, cardiovascular disease, and cancer [1] [4] [6].
LOX enzymes insert molecular oxygen at specific positions of AA, generating hydroperoxyeicosatetraenoic acids (HPETEs), which are reduced to HETEs or further metabolized to leukotrienes. The positional specificity defines three major LOX isoforms:
• 5-Lipoxygenase (5-LOX)
• 12-Lipoxygenase (12-LOX)
• 15-Lipoxygenase (15-LOX)
Table 2: Major LOX-Derived Metabolites and Their Biological Roles
Metabolite | LOX Isoform | Primary Physiological Roles |
---|---|---|
LTB₄ | 5-LOX | Neutrophil chemotaxis, phagocyte activation |
LTC₄/LTD₄ | 5-LOX | Bronchoconstriction, vascular permeability |
5-HETE | 5-LOX | Neutrophil activation |
12-HETE | 12-LOX | Platelet adhesion, tumor metastasis |
15-HETE | 15-LOX | Precursor to lipoxins, anti-inflammatory |
The Primary COX and LOX LC-MS Mixture standardizes quantification of these mediators, which are critical in asthma, atherosclerosis, and skin inflammation [3] [4] [6].
The COX and LOX pathways exhibit dynamic crosstalk that amplifies or resolves inflammatory responses:
• Substrate Competition
AA serves as a shared substrate for COX and LOX enzymes. Pharmacological inhibition of COX-2 (e.g., by NSAIDs) shunts AA toward the 5-LOX pathway, increasing leukotriene production. This "substrate diversion" explains NSAID-induced bronchospasm in aspirin-exacerbated respiratory disease (AERD) [1] [4].
• Functional Interplay
• Nutritional Modulation
Omega-3 PUFAs (EPA/DHA) compete with AA for COX/LOX binding sites. EPA generates 3-series prostaglandins (e.g., PGE₃) and 5-series leukotrienes (e.g., LTB₅), which are less inflammatory than AA-derived analogs. LC-MS analyses reveal that EPA supplementation shifts the PG/LT profile toward lower PGE₂: PGE₃ and 12-HETE:12-HEPE ratios in human skin [2].
• Dual Pathway Inhibition
Natural compounds (e.g., curcumin, gingerol) and synthetic agents (e.g., licofelone) simultaneously inhibit COX-2 and 5-LOX, reducing both prostaglandin and leukotriene synthesis. This approach minimizes gastrointestinal side effects associated with selective COX inhibitors [5] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0